N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O3/c1-26-10-15(24)19-6-7-23-16-14(8-21-23)17(25)22(11-20-16)9-12-2-4-13(18)5-3-12/h2-5,8,11H,6-7,9-10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGYSNVFTMPBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is therefore a key player in cell proliferation.
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, where DNA replication occurs. This leads to a halt in cell proliferation and can induce cell death.
Result of Action
The result of this compound’s action is a significant inhibition of cell proliferation . In studies, it has shown potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range. This suggests that the compound could have potential applications in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , and it features a pyrazolo[3,4-d]pyrimidine core which is often associated with various biological activities. The compound's structure includes several functional groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.273 g/mol |
| Purity | ≥ 95% |
This compound likely acts through the inhibition of specific enzymes involved in critical biological pathways. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit significant inhibitory effects on enzymes related to cancer proliferation and inflammation.
Anticancer Properties
Studies have demonstrated that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold possess anticancer properties. For instance, derivatives have shown inhibition of key enzymes involved in tumor growth. A notable case study reported the synthesis of similar compounds that exhibited IC50 values ranging from 0.52 to 22.25 μM against various cancer cell lines, indicating potential for therapeutic applications in oncology .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research on related pyrazolo derivatives has shown effectiveness as COX-II inhibitors, with some compounds demonstrating selectivity and reduced ulcerogenic effects compared to traditional NSAIDs like Celecoxib. For example, one derivative exhibited an IC50 value of 0.52 μM against COX-II, highlighting the potential for developing anti-inflammatory drugs based on this scaffold .
Case Studies
- Inhibition of COX Enzymes :
- Anticancer Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- The 4-bromobenzyl group in the target compound may enhance lipophilicity and binding affinity compared to fluorophenyl substituents in Example 53 . Bromine’s larger atomic radius could influence steric interactions in target binding pockets.
- The 2-methoxyacetamide side chain likely improves solubility relative to bulkier groups like isopropylbenzamide in Example 53, which may prioritize target selectivity over pharmacokinetics .
Biological Activity: Compounds with fluorinated aromatic rings (e.g., Example 53) often exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small size . The absence of a chromenone moiety in the target compound suggests a divergent pharmacological profile compared to Example 53, which may target kinases or inflammation-related pathways.
Synthetic Challenges :
- The synthesis of such derivatives typically employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and SN2 alkylation, as seen in . Modifications to the pyrazolo-pyrimidin core require precise control of reaction conditions to avoid side products.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can researchers optimize reaction yields?
The synthesis typically involves cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent functionalization. Key steps include:
- Core Formation : Cyclization of 4-bromobenzyl-substituted pyrazole with pyrimidine derivatives under reflux conditions (e.g., ethanol or DMF as solvents, sodium hydride as a base) .
- Acetamide Coupling : Reaction of the intermediate with 2-methoxyacetyl chloride in the presence of triethylamine to form the acetamide moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity . Optimization Tips: Vary solvent polarity (DMF vs. ethanol) to control reaction rates. Monitor temperature (60–80°C) to avoid decomposition of bromobenzyl intermediates .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., NMR for bromobenzyl proton integration at δ 4.2–4.5 ppm) .
- LC-MS : Verify molecular ion peaks ([M+H] at m/z ~488) and assess purity (>98%) .
- X-ray Crystallography : Resolve 3D conformation of the bromobenzyl and methoxyacetamide substituents .
Q. What structural analogs of this compound have been studied, and how do their activities compare?
Key analogs and their biological activities include:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., de-brominated intermediates) that may skew bioactivity results .
- Dose-Response Repetition : Test compounds across 3–5 independent experiments with standardized cell lines (e.g., HEK293 for kinase studies) .
Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxyacetamide moiety to enhance solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for sustained release in vivo .
- Metabolic Stability Testing : Use liver microsome assays (human/rat) to identify sites of rapid oxidation (e.g., bromobenzyl group) and modify substituents .
Q. How can computational modeling predict target interactions for this compound?
- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or Aurora A). Focus on hydrogen bonding between the pyrimidine core and kinase hinge region .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the bromobenzyl group in hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with IC50 values using MOE software .
Data Contradiction Analysis Example
- Issue : A study reports potent anticancer activity (IC50 0.8 µM), while another shows no efficacy at 10 µM .
- Resolution :
Confirm compound purity via NMR and LC-MS.
Test in isogenic cell lines (e.g., wild-type vs. kinase-mutated) to identify target specificity.
Replicate under identical assay conditions (e.g., 48-h incubation, 10% FBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
